![molecular formula C16H24N2O4S B4485975 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4485975.png)
1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a piperidine ring, and a propan-2-yloxy phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the methanesulfonyl and propan-2-yloxy phenyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the methanesulfonyl group via sulfonylation reactions.
Step 3: Attachment of the propan-2-yloxy phenyl group through etherification reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE
- 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]METHYLPIPERIDINE-3-CARBOXAMIDE
- 1-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]ETHYLPIPERIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its methanesulfonyl group and propan-2-yloxy phenyl group contribute to its stability and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)22-15-8-6-14(7-9-15)17-16(19)13-5-4-10-18(11-13)23(3,20)21/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGSNOYFSQTEPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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